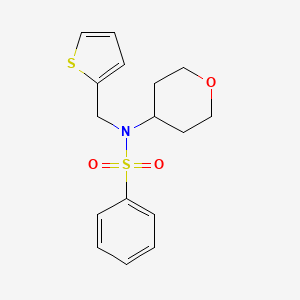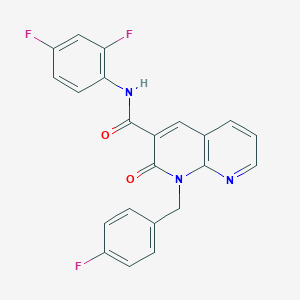
N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Aryl carboxamides, which include compounds like N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, are crucial in the synthesis of biologically active compounds. Fluorinated versions of naphthoic acids, derivatives related to aryl carboxamides, have been synthesized for their unique properties. These compounds are synthesized from fluorinated phenylacetic acids through a series of chemical reactions that include electrophilic fluorination, hydrolysis, and cyclization, showcasing the compound's relevance in developing novel chemical syntheses (Tagat et al., 2002).
Antibacterial Activity
This compound and its derivatives have been explored for their antibacterial properties. The structure-activity relationships of these compounds show that certain substituents at specific positions significantly enhance antibacterial potency. This is particularly evident in derivatives with specific amino and phenyl substitutions, which possess excellent in vitro and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986).
Cytotoxic Activity Against Cancer Cells
Carboxamide derivatives, including structures similar to this compound, have been investigated for their cytotoxic activities. These studies have revealed potent growth inhibitory properties against certain cancer cell lines, including murine leukemia and lung carcinoma. The diversity in the substituents' nature on these compounds allows for a broad range of biological activities, making them significant in the search for new anticancer drugs (Deady et al., 2005).
Material Science and Organic Electronics
Compounds structurally related to this compound have applications in material science, particularly in the synthesis of aromatic polyamides. These polyamides exhibit desirable properties such as solubility in polar solvents, thermal stability, and potential for creating flexible and tough materials suitable for various applications, from electronics to coatings (Hsiao & Liou, 1998).
Sensing and Detection Technologies
Derivatives of this compound have been explored for their potential in sensing technologies, particularly in the detection of fluoride anions. These compounds exhibit significant changes in their spectroscopic properties upon interaction with fluoride ions, making them valuable in developing new colorimetric sensors for environmental and health-related applications (Younes et al., 2020).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-15-5-3-13(4-6-15)12-28-20-14(2-1-9-26-20)10-17(22(28)30)21(29)27-19-8-7-16(24)11-18(19)25/h1-11H,12H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASZXFDWMCRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
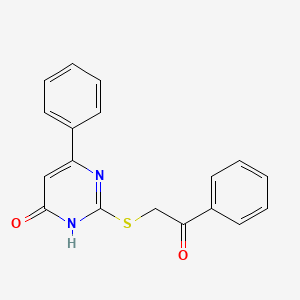
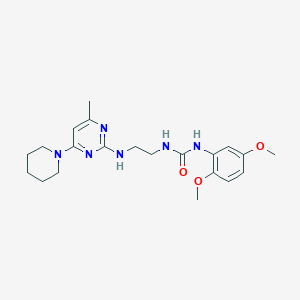
![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2690594.png)
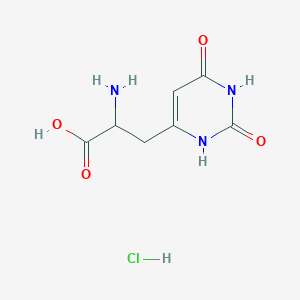


![N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2690600.png)
![2-(o-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B2690602.png)
![N-(2,5-difluorophenyl)-2-(5-((3,5-dimethylphenyl)amino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2690606.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2690608.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2690610.png)
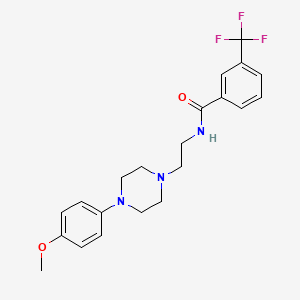
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2690613.png)
